molecular formula C8H8O5S2 B14295803 4-[(Sulfosulfanyl)methyl]benzoic acid CAS No. 112241-22-2

4-[(Sulfosulfanyl)methyl]benzoic acid

Cat. No.: B14295803
CAS No.: 112241-22-2
M. Wt: 248.3 g/mol
InChI Key: UWBJUWYIDHDZOZ-UHFFFAOYSA-N
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Description

4-[(Sulfosulfanyl)methyl]benzoic acid is a benzoic acid derivative featuring a sulfosulfanylmethyl (-CH₂-S-SO₃H) substituent at the para position of the aromatic ring. This compound combines a carboxylic acid group with a sulfosulfanyl moiety, which includes sulfur in mixed oxidation states (disulfide and sulfonic acid).

Properties

CAS No.

112241-22-2

Molecular Formula

C8H8O5S2

Molecular Weight

248.3 g/mol

IUPAC Name

4-(sulfosulfanylmethyl)benzoic acid

InChI

InChI=1S/C8H8O5S2/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13/h1-4H,5H2,(H,9,10)(H,11,12,13)

InChI Key

UWBJUWYIDHDZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSS(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylbenzoic acid with sulfur compounds under specific conditions to introduce the sulfosulfanyl group .

Industrial Production Methods

Industrial production methods for 4-[(Sulfosulfanyl)methyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Sulfosulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Sulfosulfanyl)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Sulfosulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfosulfanyl group can participate in redox reactions, influencing cellular processes. The carboxylic acid group can interact with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of 4-[(Sulfosulfanyl)methyl]benzoic acid with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound -CH₂-S-SO₃H C₈H₈O₅S₂ 272.27 (calculated) Not available -
4-(Methylsulfonyl)benzoic acid -SO₂CH₃ C₈H₈O₄S 200.21 4052-30-6
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid -SO₂NH-(4-OCH₃C₆H₄) C₁₄H₁₃NO₅S 307.32 379254-26-9
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid -SO₂NH-(CH₂)₂-C₆H₄-SO₂NH₂ C₁₅H₁₅N₂O₆S₂ 383.42 794553-85-8
4-[[(4-Methoxyphenyl)sulfonyl]amino]benzoic acid -SO₂NH-(4-OCH₃C₆H₄) C₁₄H₁₃NO₅S 307.32 451484-12-1

Notes:

  • The sulfosulfanyl group introduces dual sulfur functionality (disulfide and sulfonic acid), distinguishing it from simpler sulfonyl or sulfonamide derivatives.
  • Methylsulfonyl derivatives (e.g., 4-(Methylsulfonyl)benzoic acid) exhibit lower molecular weights and higher polarity due to the -SO₂CH₃ group .
  • Sulfamoyl derivatives (e.g., 4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid) incorporate aromatic amines, enhancing hydrogen-bonding capacity and biological target interactions .

Physicochemical Properties

  • Solubility: Sulfosulfanyl derivatives are expected to exhibit high water solubility due to the sulfonic acid group (-SO₃H), similar to 4-(Methylsulfonyl)benzoic acid, which is soluble in polar solvents like methanol and DMSO . Sulfamoyl derivatives (e.g., 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid) show moderate solubility in chloroform and methanol .
  • Acidity :
    • The carboxylic acid group (pKa ~2.5) and sulfonic acid group (pKa ~1.0) in this compound contribute to strong acidity, comparable to 4-(fluorosulfonyl)benzoic acid derivatives .

Spectroscopic Characterization

  • UV-Vis Spectroscopy :
    • Sulfonyl and sulfamoyl benzoic acids absorb in the 250–300 nm range due to π→π* transitions in the aromatic and sulfonyl groups, as observed in 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives .
  • NMR and Mass Spectrometry :
    • Methylsulfonyl groups produce distinct singlet peaks near δ 3.0 ppm in ¹H NMR, while sulfonamide NH protons resonate near δ 10–12 ppm .

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